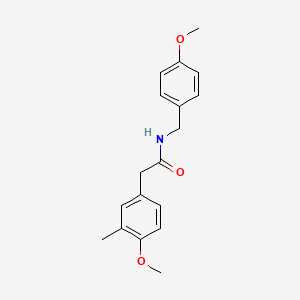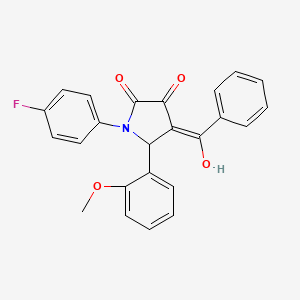![molecular formula C20H16N2O4 B5498885 N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B5498885.png)
N'-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-hydroxybenzylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide, commonly known as HNDC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in various scientific research areas. HNDC is a member of the naphthoquinone family and has a unique chemical structure that makes it a promising candidate for various medicinal and biological applications.
作用机制
The mechanism of action of HNDC is not fully understood, but several studies have suggested that HNDC exerts its anti-cancer activity by inducing oxidative stress and DNA damage. HNDC has been shown to increase the levels of reactive oxygen species (ROS) and induce DNA damage in cancer cells, leading to apoptosis. HNDC has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and physiological effects:
HNDC has been shown to exhibit several biochemical and physiological effects in vitro and in vivo. HNDC has been shown to inhibit the activity of various enzymes, including topoisomerase II, tyrosinase, and acetylcholinesterase. HNDC has also been shown to exhibit anti-inflammatory and antioxidant activity. In animal studies, HNDC has been shown to reduce oxidative stress, inflammation, and tissue damage.
实验室实验的优点和局限性
One of the main advantages of using HNDC in lab experiments is its potent anti-cancer activity. HNDC has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for cancer research. HNDC also exhibits anti-inflammatory and antioxidant activity, making it a potential candidate for the treatment of various inflammatory diseases. However, the synthesis of HNDC is a challenging process that requires expertise in organic chemistry and a well-equipped laboratory. HNDC is also a relatively new compound, and its long-term safety and toxicity are not fully understood.
未来方向
There are several future directions for the research and development of HNDC. One potential direction is the development of HNDC-based drugs for the treatment of cancer and other diseases. Several studies have shown that HNDC exhibits potent anti-cancer activity, making it a promising candidate for cancer therapy. Another potential direction is the development of HNDC-based imaging agents for the detection of cancer and other diseases. HNDC has been shown to exhibit fluorescence properties, making it a potential candidate for imaging applications. Further research is needed to fully understand the mechanism of action of HNDC and its potential applications in various scientific research areas.
合成方法
HNDC can be synthesized through a multi-step process that involves the reaction of 2-hydroxy-1,4-naphthoquinone with hydrazine hydrate and 3-hydroxybenzaldehyde. The resulting product is then subjected to various purification steps to obtain pure HNDC. The synthesis of HNDC is a challenging process that requires expertise in organic chemistry and a well-equipped laboratory.
科学研究应用
HNDC has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications of HNDC is in the field of cancer research. Several studies have shown that HNDC exhibits potent anti-cancer activity against various cancer cell lines. HNDC has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo. HNDC has also been studied for its potential applications in neurodegenerative diseases, cardiovascular diseases, and infectious diseases.
属性
IUPAC Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-16-7-3-4-13(8-16)11-21-22-20(24)19-12-25-17-9-14-5-1-2-6-15(14)10-18(17)26-19/h1-11,19,23H,12H2,(H,22,24)/b21-11- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGKYMNPIVLHPS-NHDPSOOVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)NN=CC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC3=CC=CC=C3C=C2O1)C(=O)N/N=C\C4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(3-hydroxyphenyl)methylideneamino]-2,3-dihydrobenzo[g][1,4]benzodioxine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl N-{[6-(3-fluoro-4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}-N-methyl-L-alaninate](/img/structure/B5498819.png)
![(1R*,2R*,6S*,7S*)-4-[(2,3-dichlorophenyl)sulfonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5498822.png)
![N-cyclopentyl-4-[(2-methyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5498829.png)

![2-(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-N-[(1-ethylcyclopropyl)methyl]acetamide](/img/structure/B5498837.png)
![methyl 4-{[4-(4-bromophenyl)-4-hydroxy-1-piperidinyl]methyl}benzoate](/img/structure/B5498854.png)
![N-(4-bromophenyl)-2-[4-(2-furylmethyl)-1-piperazinyl]acetamide](/img/structure/B5498868.png)
![5-[4-(allyloxy)-3-ethoxybenzylidene]-1-(4-chloro-2,5-dimethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5498871.png)
![N-(1-{[(3-methoxyphenyl)amino]carbonyl}-1,3-pentadien-1-yl)benzamide](/img/structure/B5498890.png)
![2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5498893.png)


![N-[1-(2-methylphenyl)propyl]-N'-phenylurea](/img/structure/B5498904.png)
